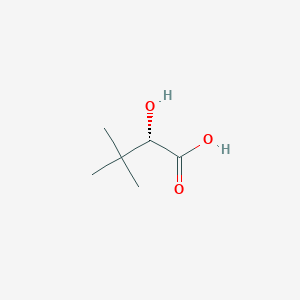

(S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-hydroxy-3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-6(2,3)4(7)5(8)9/h4,7H,1-3H3,(H,8,9)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVNWTNCNWRCOU-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21641-92-9 | |

| Record name | (S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid synthesis pathway

An In-depth Technical Guide to the Synthesis of (S)-(-)-2-Hydroxy-3,3-dimethylbutyric Acid

Authored by a Senior Application Scientist

Introduction: The Significance of this compound

This compound, hereafter referred to as (S)-HDMBA, is a valuable chiral building block in the landscape of modern organic synthesis. Its structural motif, featuring a sterically demanding tert-butyl group adjacent to a chiral hydroxyl center, makes it a critical intermediate for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Applications include its use as a precursor for chiral tert-butyl substituted α-lactams, diols, and α-hydroxyketones, which are integral components of various bioactive compounds.[1]

The absolute stereochemistry at the C2 position is paramount for the biological activity and efficacy of the final products. Consequently, the development of efficient, scalable, and enantioselective synthetic routes to access (S)-HDMBA is a topic of significant interest for researchers and process chemists. This guide provides an in-depth analysis of the primary methodologies for synthesizing enantiomerically pure (S)-HDMBA, focusing on the underlying principles, experimental causality, and practical implementation. We will explore three dominant strategies: Chiral Pool Synthesis, Asymmetric Reduction of a prochiral precursor, and Kinetic Resolution of a racemate.

Strategy 1: Chiral Pool Synthesis via Diazotization of L-tert-leucine

The most direct route to an enantiopure compound is often to begin with one. Chiral pool synthesis leverages readily available, inexpensive, and enantiomerically pure natural products as starting materials. In this case, the non-proteinogenic amino acid L-tert-leucine, which possesses the required (S)-stereocenter and carbon skeleton, serves as an ideal precursor.

The core of this transformation is the diazotization of the primary amine of L-tert-leucine, followed by nucleophilic substitution by water to yield the corresponding α-hydroxy acid. This reaction proceeds with retention of configuration at the chiral center, providing a straightforward and effective pathway to (S)-HDMBA.[3]

Caption: Chiral pool synthesis of (S)-HDMBA from L-tert-leucine.

Experimental Protocol: Synthesis from L-tert-leucine

This protocol is adapted from established procedures for the diazotization of amino acids.[3]

-

Reaction Setup: Dissolve L-tert-leucine (1.0 g, 7.6 mmol) in 1 M aqueous sulfuric acid (15 mL) in a flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Slowly add a pre-chilled aqueous solution (8 mL) of sodium nitrite (1.0 g, 15 mmol) dropwise to the reaction mixture. Critically maintain the internal temperature below 5°C throughout the addition to prevent side reactions and ensure stereochemical fidelity.

-

Reaction Progression: Stir the mixture at 0-5°C overnight. The reaction progress can be monitored by TLC or LC-MS.

-

Workup and Extraction: Upon completion, add a saturated solution of ammonium sulfate to the mixture. Extract the aqueous phase exhaustively with diethyl ether (e.g., 5 x 25 mL). The multiple extractions are necessary due to the product's polarity.

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting product is (S)-HDMBA, which may be a colorless oil that crystallizes upon standing.[3]

Data Summary: Chiral Pool Synthesis

| Parameter | Value | Rationale / Notes |

| Starting Material | L-tert-leucine | Readily available chiral precursor. |

| Key Reagents | Sodium Nitrite, Sulfuric Acid | Standard reagents for diazotization. |

| Typical Yield | ~65-75% | Yield can be influenced by temperature control and extraction efficiency.[3] |

| Enantiopurity | High (>97% ee) | Reaction proceeds with retention of configuration. |

| Key Advantage | Stereochemical control is inherent to the starting material. | |

| Key Disadvantage | Stoichiometric use of reagents and generation of nitrogen gas. |

Strategy 2: Asymmetric Reduction of a Prochiral Ketone

A more convergent and often highly efficient strategy is the asymmetric reduction of a prochiral ketone. This approach creates the desired chiral center in the key reaction step. The required starting material, 2-keto-3,3-dimethylbutyric acid (also known as trimethylpyruvic acid), is commercially available.[4] The reduction can be accomplished using either biocatalysts (enzymes) or chemical catalysts.

Biocatalytic Asymmetric Reduction

Biocatalysis offers unparalleled selectivity under mild, environmentally benign conditions. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are enzymes that utilize a hydride donor, typically the cofactor nicotinamide adenine dinucleotide (NADH) or its phosphorylated form (NADPH), to reduce ketones to alcohols with exquisite enantio- and regioselectivity.[5] A cofactor regeneration system, such as using glucose and glucose dehydrogenase (GDH), is almost always employed to make the process economically viable.

Caption: Biocatalytic reduction of a prochiral ketone to (S)-HDMBA.

Experimental Protocol: KRED-Mediated Reduction

This is a representative protocol based on common practices in biocatalytic reductions.[5][6]

-

Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0).

-

Reaction Mixture: In a temperature-controlled vessel, combine the buffer, 2-keto-3,3-dimethylbutyric acid (e.g., 50 mM), glucose (e.g., 1.2 equivalents, 60 mM), and NADP+ (e.g., 0.1 mM).

-

Enzyme Addition: Add the (S)-selective ketoreductase and glucose dehydrogenase from a commercially available screening kit or as purified enzymes. The enzyme loading is typically determined by activity units.

-

Reaction Execution: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the pH and adjust as necessary with a dilute base, as the formation of the carboxylic acid product will lower the pH.

-

Monitoring and Workup: Track the conversion of the keto acid to the hydroxy acid by HPLC. Once the reaction reaches completion (>99% conversion), terminate it by adding a water-miscible organic solvent or by centrifugation to remove the enzymes.

-

Purification: The product can be isolated from the aqueous solution by acidification followed by solvent extraction and crystallization.

Data Summary: Asymmetric Reduction

| Parameter | Value | Rationale / Notes |

| Starting Material | 2-Keto-3,3-dimethylbutyric acid | Prochiral, allowing for direct creation of the stereocenter. |

| Catalyst | Ketoreductase (Biocatalysis) / Chiral Ru-complex (Chemo) | High selectivity is the primary driver for catalyst choice. |

| Typical ee% | >99% | Both biocatalytic and modern chemocatalytic methods achieve excellent enantiopurity.[5][7] |

| Conversion | >99% | Reactions are typically run to full conversion. |

| Key Advantage | High atom economy and potential for 100% theoretical yield. | |

| Key Disadvantage | Requires specialized catalysts (enzymes or organometallic complexes). |

Strategy 3: (Dynamic) Kinetic Resolution of Racemic HDMBA

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. It relies on a chiral catalyst or enzyme that reacts at a significantly different rate with each enantiomer. For producing (S)-HDMBA, the goal is to selectively transform the unwanted (R)-enantiomer into a new compound, allowing for the isolation of the unreacted, enantiopure (S)-HDMBA.

Lipases are frequently employed for the kinetic resolution of racemic α-hydroxy esters via enantioselective acylation.[8] The racemic HDMBA is first esterified (e.g., to its ethyl ester). A lipase, such as the robust and versatile immobilized Candida antarctica lipase B (CALB), is then used to acylate the (R)-hydroxy ester, leaving the (S)-hydroxy ester untouched.

A key limitation of this method is its maximum theoretical yield of 50% for the desired enantiomer. This can be overcome by employing a Dynamic Kinetic Resolution (DKR) process. DKR combines the enzymatic resolution with a second catalyst that continuously racemizes the faster-reacting enantiomer in situ.[9][10] This allows the entire racemic starting material to be converted into a single, desired enantiomer, pushing the theoretical yield towards 100%.

Caption: Workflow for the kinetic resolution of racemic HDMBA ester.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is a general procedure for enzymatic resolution of a hydroxy ester.[8]

-

Substrate Preparation: Synthesize racemic ethyl 2-hydroxy-3,3-dimethylbutyrate via standard esterification of the corresponding racemic acid.

-

Reaction Setup: In a suitable organic solvent (e.g., cyclohexane or toluene), dissolve the racemic ethyl ester and an acyl donor (e.g., vinyl acetate, 1.0 equivalents).

-

Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435, which is CALB) to the mixture. Immobilized enzymes are preferred as they can be easily recovered by filtration and reused.

-

Reaction Execution: Agitate the suspension at a controlled temperature (e.g., 40°C).

-

Monitoring: Monitor the reaction progress by chiral HPLC, tracking the enantiomeric excess (ee) of the remaining (S)-ester and the conversion. The reaction should be stopped at or near 50% conversion to maximize the ee of the substrate.

-

Separation: Once the target conversion is reached, filter off the immobilized enzyme. The acylated (R)-ester can be separated from the unreacted (S)-ester by column chromatography or distillation.

-

Hydrolysis: The purified (S)-ethyl-HDMBA is then hydrolyzed under basic conditions (e.g., using NaOH) to afford the final (S)-HDMBA product.

Data Summary: Kinetic Resolution

| Parameter | Value | Rationale / Notes |

| Starting Material | Racemic HDMBA (or its ester) | Requires synthesis of the racemate first. |

| Catalyst | Lipase (e.g., CALB) | Highly selective for one enantiomer. |

| Max. Yield | 50% (Standard KR) / >90% (DKR) | The primary limitation of KR is overcome by DKR.[9][10] |

| Enantiopurity | >99% ee is achievable | Depends on the enzyme's selectivity (E-value) and stopping at ~50% conversion. |

| Key Advantage | A robust and widely applicable method for chiral separation. | |

| Key Disadvantage | 50% yield cap for standard KR; DKR requires a second racemization catalyst. |

Comparative Analysis of Synthesis Pathways

The choice of an optimal synthesis route depends heavily on the specific project requirements, including scale, cost, available equipment, and desired purity.

| Feature | Chiral Pool Synthesis | Asymmetric Reduction | Kinetic Resolution (KR/DKR) |

| Theoretical Yield | ~100% | ~100% | 50% (KR) / ~100% (DKR) |

| Atom Economy | Moderate | High | Low (KR) / Moderate (DKR) |

| Stereocontrol | Inherent in starting material | Created in the key step | Separation of existing stereoisomers |

| Starting Material | L-tert-leucine | 2-Keto-3,3-dimethylbutyric acid | Racemic HDMBA |

| Catalyst | None (stoichiometric) | KRED or Ru-complex | Lipase (+ Ru-complex for DKR) |

| Scalability | Good | Excellent | Good, but separation can be challenging |

| "Green" Aspects | Uses bio-renewable source | Biocatalysis is very green | Enzymatic, mild conditions |

Conclusion and Outlook

Three robust and scientifically validated strategies exist for the synthesis of enantiomerically pure this compound.

-

The Chiral Pool Synthesis from L-tert-leucine is a direct and conceptually simple method, ideal for lab-scale synthesis where the starting material is readily available.[3]

-

Asymmetric Reduction of the corresponding prochiral keto-acid represents the most elegant and efficient approach, particularly when employing biocatalysis. Its high atom economy and potential for near-perfect enantioselectivity and yield make it highly attractive for industrial-scale production.[5][6]

-

Kinetic Resolution , especially in its dynamic form, is a powerful and versatile tool. While standard KR is limited by a 50% yield, DKR provides an excellent alternative to access high yields of enantiopure material from an easily synthesized racemic precursor.[8][9][10]

The selection of a specific pathway should be a data-driven decision. For early-stage drug development and research, the chiral pool approach may offer the quickest access to material. For process development and large-scale manufacturing, a de novo asymmetric synthesis via biocatalytic reduction is likely the most cost-effective and sustainable option.

References

- 1. scbt.com [scbt.com]

- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | 21641-92-9 [chemicalbook.com]

- 4. US6686501B2 - Processes for preparing 3.3-dimethylbutyric acid - Google Patents [patents.google.com]

- 5. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dynamic kinetic resolution of alpha-hydroxy acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (S)-(-)-2-Hydroxy-3,3-dimethylbutyric Acid: A Chiral Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid, a chiral α-hydroxy acid, has emerged as a valuable building block in the stereoselective synthesis of complex organic molecules. Its unique structural feature, a bulky tert-butyl group adjacent to a stereogenic center bearing a hydroxyl and a carboxylic acid moiety, imparts significant steric influence, making it a powerful tool for inducing asymmetry in chemical reactions. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical characterization, and applications, with a particular focus on its relevance in pharmaceutical research and development.

Core Properties and Structure

This compound, also known by synonyms such as (S)-(-)-2-Hydroxy-tert-butylacetic acid and (2S)-2-Hydroxy-3,3-dimethylbutanoic acid, is a white crystalline solid.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 21641-92-9 | [1][3] |

| Molecular Formula | C₆H₁₂O₃ | [3] |

| Molecular Weight | 132.16 g/mol | [1][3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 48-50 °C | [1] |

| Optical Activity | [α]²⁰/D −64±5°, c = 1 in H₂O/molybdate | [1] |

| SMILES String | CC(C)(C)--INVALID-LINK--C(O)=O | [1] |

| InChI Key | FWVNWTNCNWRCOU-SCSAIBSYSA-N | [1] |

The chemical structure of this compound is characterized by a chiral carbon at the C2 position, bonded to a hydroxyl group, a carboxylic acid group, a hydrogen atom, and a sterically demanding tert-butyl group. This specific arrangement is crucial for its application as a chiral auxiliary and building block.

Caption: Chemical structure of this compound.

Synthesis of this compound

The enantiomerically pure form of 2-hydroxy-3,3-dimethylbutyric acid is accessible through several synthetic strategies, primarily relying on the use of chiral starting materials or asymmetric synthesis methodologies.

From Chiral Pool: Diazotization of L-tert-Leucine

A common and straightforward method for the preparation of this compound involves the diazotization of the naturally occurring amino acid, L-tert-leucine ((S)-2-amino-3,3-dimethylbutanoic acid). This reaction proceeds with retention of configuration at the chiral center.

Protocol: Synthesis via Diazotization

-

Dissolution: Dissolve L-tert-leucine in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Cooling: Cool the solution to 0-5 °C in an ice bath to control the exothermic reaction and minimize side reactions.

-

Addition of Nitrite: Slowly add an aqueous solution of sodium nitrite (NaNO₂) to the cooled amino acid solution. The addition should be dropwise to maintain the low temperature.

-

Reaction: Stir the reaction mixture at a low temperature for several hours or overnight to ensure complete conversion. The reaction involves the formation of a diazonium salt intermediate, which is unstable and readily hydrolyzes to the corresponding α-hydroxy acid.

-

Work-up: Quench the reaction and extract the product into an organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by crystallization or chromatography.

References

An In-depth Technical Guide to the Enantioselective Synthesis of 2-Hydroxy-3,3-dimethylbutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3,3-dimethylbutyric acid is a crucial chiral building block, primarily valued as a precursor to non-proteinogenic amino acids like L-tert-leucine, which are integral components of several modern pharmaceuticals. The stereochemistry at the C2 position is paramount for biological efficacy, necessitating highly selective and efficient synthetic methods. This guide provides a comprehensive analysis of the core strategies for the enantioselective synthesis of this α-hydroxy acid. We delve into the mechanistic underpinnings, practical execution, and comparative advantages of three principal methodologies: asymmetric hydrogenation of α-keto acid precursors, enzymatic kinetic resolution of racemic mixtures, and diastereoselective synthesis using chiral auxiliaries. Each section includes field-proven insights, detailed experimental protocols, and data-driven comparisons to empower researchers in selecting and implementing the optimal synthetic route for their specific application.

Introduction: The Strategic Importance of 2-Hydroxy-3,3-dimethylbutyric Acid

Chiral α-hydroxy acids are privileged structural motifs in organic synthesis and medicinal chemistry. Among them, 2-Hydroxy-3,3-dimethylbutyric acid serves as a key intermediate, particularly for the synthesis of L-tert-leucine and its derivatives. The bulky tert-butyl group imparts unique conformational constraints on peptides and small molecule drugs, often enhancing metabolic stability and binding affinity. Consequently, robust and scalable methods for producing enantiomerically pure (typically the (S)- or (R)-enantiomer, depending on the final target) 2-Hydroxy-3,3-dimethylbutyric acid are of significant interest to the pharmaceutical industry.

The challenge lies in controlling the stereochemistry at the C2 hydroxyl-bearing carbon. Direct synthesis from achiral precursors typically yields a racemic mixture, which is therapeutically ineffective and necessitates a resolution step. Modern synthetic chemistry offers several elegant solutions to this challenge, which can be broadly categorized as follows:

-

Asymmetric Catalysis: Direct creation of the desired enantiomer from a prochiral substrate using a small amount of a chiral catalyst.

-

Biocatalysis: Leveraging the intrinsic stereoselectivity of enzymes to resolve a racemic mixture.

-

Chiral Auxiliary-Mediated Synthesis: Temporarily incorporating a chiral molecule to direct a diastereoselective transformation.

This guide will explore each of these pillars in detail, providing the necessary theoretical grounding and practical protocols for laboratory application.

Asymmetric Hydrogenation of 3,3-Dimethyl-2-oxobutanoic Acid

Asymmetric hydrogenation represents the most atom-economical approach, directly converting the prochiral α-keto acid (3,3-dimethyl-2-oxobutanoic acid) into the desired chiral α-hydroxy acid. This transformation is typically accomplished using transition metal catalysts, most notably Iridium and Ruthenium, complexed with chiral ligands.

2.1. Mechanistic Principle & Causality

The efficacy of this method hinges on the chiral ligand, which creates a sterically and electronically defined environment around the metal center. The α-keto acid substrate coordinates to the metal, and the chiral pocket created by the ligand dictates the facial selectivity of hydride transfer from the metal to the carbonyl carbon. This forces the reaction to proceed through a lower-energy transition state for the formation of one enantiomer over the other.

Iridium-based catalysts, often featuring N,P-ligands, have shown particular promise for the hydrogenation of unfunctionalized substrates.[1][2] The choice of ligand, solvent, and additives can be critical for achieving high enantioselectivity and turnover numbers.[3]

2.2. Visualization: Catalytic Cycle of Asymmetric Hydrogenation

References

(S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid: A Comprehensive Technical Guide for Advanced Synthesis

(S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid is a valuable chiral building block in organic and medicinal chemistry. Its structure, featuring a sterically demanding tert-butyl group adjacent to a stereogenic center bearing a hydroxyl and a carboxyl group, makes it a strategic component in the asymmetric synthesis of complex molecules, including pharmaceutical intermediates. This guide provides an in-depth review of its properties, synthesis, and applications, tailored for researchers and professionals in drug development.

Physicochemical and Spectroscopic Properties

The unique structural characteristics of this compound dictate its physical and chemical behavior. It is a solid at room temperature with a melting point of 48-50 °C.[1][2] The levorotatory nature of this enantiomer is confirmed by its specific optical activity.

Table 1: Key Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 21641-92-9 | [1][3] |

| Molecular Formula | C₆H₁₂O₃ | [3][4] |

| Molecular Weight | 132.16 g/mol | [1][3][5] |

| Melting Point | 48-50 °C (lit.) | [1][2] |

| Appearance | Solid | [1] |

| Optical Activity | [α]20/D −64±5°, c = 1 in H₂O/molybdate | [1] |

| IUPAC Name | (2S)-2-hydroxy-3,3-dimethylbutanoic acid | [4] |

| SMILES String | CC(C)(C)--INVALID-LINK--C(O)=O | [1][5] |

| InChI Key | FWVNWTNCNWRCOU-SCSAIBSYSA-N |[1] |

Synthesis Methodologies

The enantiopure synthesis of this compound is critical for its application in stereoselective chemistry. The most common and reliable method involves the stereospecific diazotization of the readily available chiral amino acid, L-tert-leucine.

Stereospecific Synthesis from L-tert-leucine

This method leverages the principle of stereochemical retention during the substitution of the amino group of L-tert-leucine with a hydroxyl group. The reaction is a diazotization followed by hydrolysis. The primary amine is converted into a diazonium salt using sodium nitrite in an acidic medium. This diazonium salt is unstable and readily decomposes, losing nitrogen gas (N₂) to form a carbocation. The subsequent nucleophilic attack by water yields the desired α-hydroxy acid with retention of the original stereochemistry.

Causality of Experimental Choices:

-

Low Temperature (0-5°C): The reaction is maintained at a low temperature to ensure the stability of the intermediate diazonium salt, preventing side reactions and decomposition that could compromise yield and purity.[6]

-

Acidic Medium (Sulfuric Acid): An acidic environment is necessary to form nitrous acid (HNO₂) in situ from sodium nitrite, which is the reactive species for the diazotization of the primary amine.[6]

-

Slow Addition of Sodium Nitrite: Slow, controlled addition of the sodium nitrite solution is crucial to manage the exothermic nature of the reaction and to prevent a buildup of nitrous acid, which can lead to undesired side products.[6]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from L-tert-leucine [6]

-

Dissolution: Dissolve L-tert-leucine (e.g., 1 g, 7.5 mmol) in a 1 M aqueous solution of sulfuric acid (15 ml) in a reaction vessel.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Diazotization: Slowly add an aqueous solution (8 ml) of sodium nitrite (1.0 g, 15 mmol) dropwise to the cooled solution, ensuring the reaction temperature is maintained below 5°C.

-

Reaction: Stir the reaction mixture at this temperature overnight.

-

Workup: Quench the reaction by adding a saturated solution of ammonium sulfate.

-

Extraction: Extract the product from the aqueous phase using diethyl ether (5 x 25 ml).

-

Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product. The resulting oil crystallizes upon standing.

Biocatalytic Approaches

While a specific, widely adopted biocatalytic route for this compound is not prominently featured in the literature, the synthesis of structurally similar chiral hydroxy acids using enzymes is a well-established green chemistry approach.[7] Methods such as the stereoselective reduction of the corresponding α-keto acid (2-oxo-3,3-dimethylbutanoic acid) using ketoreductases or whole-cell biocatalysts are highly plausible.[8]

For instance, the biocatalytic production of (2R)-2,3-dimethylbutanoic acid utilizes enoate reductases for the asymmetric hydrogenation of a C=C double bond.[7] Similarly, hydroxynitrile lyases (HNLs) are used for the stereoselective synthesis of cyanohydrins, which can then be hydrolyzed to the corresponding α-hydroxy acids.[9] These strategies highlight the potential for developing a dedicated biocatalytic process for the target molecule, offering high enantioselectivity and environmentally benign conditions.

Applications in Synthesis

The primary application of this compound is as a chiral building block.[3] Its utility stems from the defined stereocenter and the bulky tert-butyl group.

-

Chiral Pool Synthesis: It serves as a starting material in the "chiral pool," allowing chemists to incorporate a pre-existing stereocenter into a target molecule, thereby avoiding complex asymmetric induction steps.

-

Pharmaceutical Intermediates: It is used in the synthesis of chiral α-lactams, diols, and α-hydroxyketones.[2][3][6] These motifs are common in various biologically active compounds.

-

Conformational Control: The sterically demanding tert-butyl group can act as a conformational lock, restricting the rotation of adjacent bonds. This is a powerful tool in drug design to enforce a specific bioactive conformation, potentially increasing potency and selectivity for a biological target.

Caption: Application as a versatile chiral building block in synthesis.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be followed when handling this compound.

Table 2: GHS Hazard Information

| Category | Information | Reference(s) |

|---|---|---|

| Signal Word | Warning | [1][4] |

| Pictogram | GHS07 (Exclamation Mark) | [4] |

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][4] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [1] |

| Personal Protective Equipment (PPE) | Dust mask (type N95), eyeshields, gloves | [1] |

| Storage Class | 11 - Combustible Solids |[1] |

References

- 1. (S)-(-)-2-羟基-3,3-二甲基丁酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. scbt.com [scbt.com]

- 4. Butanoic acid, 2-hydroxy-3,3-dimethyl- | C6H12O3 | CID 107211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-(−)-2-Hydroxy-3,3-dimethylbutyric acid (97%) - Amerigo Scientific [amerigoscientific.com]

- 6. This compound | 21641-92-9 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Stereoselective biocatalytic synthesis of (S)-2-hydroxy-2-methylbutyric acid via substrate engineering by using "thio-disguised" precursors and oxynitrilase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid: A Versatile Chiral Building Block for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chirality in Modern Chemistry

In the realm of pharmaceutical and agrochemical development, the three-dimensional arrangement of atoms within a molecule, or stereochemistry, is of paramount importance. Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Often, only one enantiomer exhibits the desired therapeutic or biological activity, while the other may be inactive or even cause detrimental side effects. This reality has propelled the field of asymmetric synthesis, which aims to selectively produce a single enantiomer of a chiral compound, to the forefront of modern organic chemistry.[1][2]

A powerful strategy in asymmetric synthesis is the use of chiral building blocks, also known as chiral synthons or chiral pool synthesis.[1] These are enantiomerically pure compounds, often derived from natural sources, that are incorporated into a synthetic route to introduce a specific stereocenter. (S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid is a prime example of such a versatile chiral building block. Its well-defined stereochemistry at the C2 position, coupled with the presence of a hydroxyl and a carboxylic acid group, makes it a valuable precursor for the synthesis of a wide array of complex chiral molecules.[3][4] The bulky tert-butyl group often plays a crucial role in directing the stereochemical outcome of subsequent reactions, providing a high degree of steric hindrance that can favor the formation of one diastereomer over another.

This technical guide will provide a comprehensive overview of the function of this compound as a chiral building block. We will delve into its synthesis, explore its diverse applications in the construction of key structural motifs, and provide detailed experimental protocols for its utilization.

Synthesis of this compound

The primary and most common method for the preparation of enantiomerically pure this compound is through the diazotization of the naturally occurring amino acid, L-tert-leucine ((S)-2-amino-3,3-dimethylbutanoic acid). This reaction proceeds with retention of configuration at the stereocenter.

A general procedure involves dissolving L-tert-leucine in an aqueous acidic solution, typically sulfuric acid, and cooling the mixture to 0-5 °C. An aqueous solution of sodium nitrite is then added slowly, maintaining the low temperature to control the reaction rate and minimize side reactions. The reaction mixture is stirred overnight to ensure complete conversion. The product is then typically extracted from the aqueous phase using an organic solvent like diethyl ether, dried, and concentrated to yield this compound.[5]

Experimental Protocol: Synthesis from L-tert-leucine[5]

-

Dissolve L-tert-leucine (1 equivalent) in 1 M sulfuric acid (approximately 15 mL per gram of amino acid) in a flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (2 equivalents) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Stir the reaction mixture at 0-5 °C overnight.

-

Upon completion, saturate the aqueous phase with ammonium sulfate to facilitate extraction.

-

Extract the product with diethyl ether (5 x 25 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain this compound. The product, initially an oil, will crystallize upon standing.

Applications in Asymmetric Synthesis

The utility of this compound as a chiral building block stems from its ability to be transformed into a variety of other chiral molecules while retaining the stereochemical integrity of the C2 center. Its hydroxyl and carboxylic acid functionalities serve as handles for further chemical modifications.

Synthesis of Chiral α-Lactams, Diols, and α-Hydroxyketones

This compound is a valuable starting material for the synthesis of chiral tert-butyl substituted α-lactams, diols, and α-hydroxyketones.[3][6][7] These structural motifs are present in numerous biologically active compounds. The general strategy involves the functionalization of the carboxylic acid and/or the hydroxyl group to build the desired molecular framework.

| Product Type | Key Transformation | Potential Applications |

| Chiral α-Lactams | Intramolecular cyclization of an amino acid derivative | Intermediates for antibiotics, enzyme inhibitors |

| Chiral Diols | Reduction of the carboxylic acid | Ligands for asymmetric catalysis, pharmaceutical intermediates |

| Chiral α-Hydroxyketones | Oxidation of the secondary alcohol and reaction at the carboxylate | Precursors for complex natural products |

Role as a Chiral Auxiliary

Beyond its use as a direct building block, derivatives of this compound can function as chiral auxiliaries. A chiral auxiliary is a temporary stereogenic group that is attached to an achiral substrate to control the stereochemical outcome of a subsequent reaction.[8][9] After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. The steric bulk of the tert-butyl group in derivatives of this compound can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity in reactions such as alkylations, aldol additions, and Diels-Alder reactions.

Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Application in Drug Synthesis

A notable application of a structurally similar chiral building block, (S)-2-Hydroxy-3-methylbutanoic acid, is in the synthesis of the angiotensin II receptor blocker, Valsartan.[10] This highlights the industrial relevance of chiral α-hydroxy acids in the pharmaceutical sector. (S)-2-Hydroxy-3-methylbutanoic acid serves as a precursor to the key (S)-valine derivative required for the synthesis of Valsartan.[10] The synthetic strategy often involves the stereospecific conversion of the hydroxyl group to an amino group, for which various methods like the Mitsunobu reaction can be employed.[10] While a direct large-scale application for this compound in a specific blockbuster drug is less documented in readily available literature, its structural similarity and function as a chiral building block suggest its potential in the synthesis of novel pharmaceutical candidates.

Conclusion

This compound is a valuable and versatile chiral building block in the field of asymmetric synthesis. Its ready availability from L-tert-leucine, coupled with its well-defined stereochemistry and the synthetic utility of its hydroxyl and carboxylic acid functional groups, makes it an attractive starting material for the synthesis of a variety of complex, enantiomerically pure molecules. From its direct incorporation into target molecules to its role in guiding stereoselective reactions as a chiral auxiliary, this compound offers a reliable and efficient means of introducing chirality into a molecular framework. For researchers and professionals in drug discovery and development, a thorough understanding of the applications and methodologies associated with this compound is essential for the design and execution of modern, stereocontrolled synthetic routes.

References

- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uwindsor.ca [uwindsor.ca]

- 3. This compound 97 21641-92-9 [sigmaaldrich.com]

- 4. 2-hydroxy-3,3-dimethylbutyricacid [myskinrecipes.com]

- 5. This compound | 21641-92-9 [chemicalbook.com]

- 6. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. scbt.com [scbt.com]

- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Background and Discovery of Hydroxy-Dimethylbutyric Acids

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxy-dimethylbutyric acids represent a fascinating class of branched-chain fatty acids that have garnered significant attention across various scientific disciplines, from human nutrition and metabolism to synthetic chemistry. This technical guide provides a comprehensive exploration of the background and discovery of these compounds. It delves into the historical context of their identification, outlines key synthetic methodologies for their preparation, details advanced analytical techniques for their separation and quantification, and examines their diverse biological roles. This guide is structured to provide not only a historical narrative but also practical, in-depth technical information for researchers actively engaged in the study and application of hydroxy-dimethylbutyric acids.

Introduction: A Family of Structurally Diverse Metabolites and Synthetic Building Blocks

The term "hydroxy-dimethylbutyric acid" encompasses a range of structural isomers, each with unique chemical properties and biological significance. These compounds are characterized by a four-carbon butyric acid backbone substituted with two methyl groups and one hydroxyl group. The relative positions of these functional groups give rise to a variety of isomers, including α-hydroxy, β-hydroxy, and γ-hydroxy acids, with further stereochemical diversity at chiral centers.

Historically, the discovery of these molecules has been closely linked to the study of branched-chain amino acid (BCAA) metabolism, where they often appear as metabolic byproducts.[1][2][3] However, their utility extends far beyond their role as metabolic intermediates. In the realm of synthetic chemistry, chiral hydroxy-dimethylbutyric acids are valuable building blocks for the synthesis of complex organic molecules and active pharmaceutical ingredients.[4]

This guide will navigate the scientific journey of these compounds, from their initial detection in biological systems to the development of sophisticated methods for their synthesis and analysis.

Historical Perspective: Unraveling the Identity and Significance of Hydroxy-Dimethylbutyric Acids

The discovery of hydroxy-dimethylbutyric acids is not a singular event but rather a tapestry woven from different threads of scientific inquiry over several decades. The timeline below highlights key milestones in the identification and characterization of some of the most notable isomers.

The Emergence of β-Hydroxy-β-Methylbutyric Acid (HMB)

One of the most well-studied isomers is β-hydroxy-β-methylbutyric acid, commonly known as HMB. While Russian chemists first reported the chemical synthesis of HMB in 1877, its biological significance remained unknown for nearly a century.[5] The first documentation of HMB in humans occurred in 1968 in a patient with isovaleric acidemia, a genetic disorder that disrupts the metabolism of the BCAA leucine.[5] This observation provided the first clue to HMB's origin as a metabolite of leucine.[6] It is now understood that approximately 5% of dietary leucine is converted to HMB.[6] The pioneering work of Steven L. Nissen and his colleagues in the mid-1990s was instrumental in elucidating the physiological effects of HMB, particularly its role in muscle protein metabolism.[7][8] Their research demonstrated that HMB supplementation could increase muscle mass and strength, leading to its widespread use as a dietary supplement for athletes and individuals with muscle-wasting conditions.[7][8]

The Discovery of Pantoic Acid: A Key Component of Vitamin B5

(R)-2,4-dihydroxy-3,3-dimethylbutanoic acid, more commonly known as (R)-pantoic acid, has a rich history tied to the discovery of pantothenic acid (Vitamin B5). The journey began in 1931 with the discovery of pantothenic acid by Roger J. Williams.[9][10] In 1933, it was isolated from yeast, and its chemical structure was later established.[9][11] Pantoic acid is an amide-linked component of pantothenic acid, which is a vital precursor for the synthesis of coenzyme A (CoA), a fundamental molecule in cellular metabolism.[4][9] The initial isolation of pantothenic acid was a monumental task, with researchers processing large quantities of liver to obtain small amounts of the vitamin.[10] The synthesis of pantothenic acid was achieved in 1940, solidifying the understanding of its structure and the crucial role of the pantoic acid moiety.[10]

Identification of Other Isomers through Metabolic Profiling

The advent of advanced analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), in the mid-20th century revolutionized the field of metabolic profiling. This enabled the identification of a plethora of previously unknown metabolites in biological fluids. Several hydroxy-dimethylbutyric acid isomers were identified as byproducts of BCAA catabolism in individuals with inborn errors of metabolism.[12] For instance, 2-hydroxy-3-methylbutyric acid (α-hydroxyisovaleric acid) is a known metabolite of valine and has been detected in the urine of patients with maple syrup urine disease and other organic acidemias.[12][13][14] Similarly, the metabolic fate of the 2,2-dimethylbutyryl moiety of the drug simvastatin was found to include 2,2-dimethyl-3-hydroxybutyric acid.[15]

Chemical and Biological Synthesis: Crafting Specific Isomers

The synthesis of specific isomers of hydroxy-dimethylbutyric acid, particularly in an enantiomerically pure form, is crucial for both research and commercial applications. Both chemical and biological methods have been developed to achieve this.

Chemical Synthesis Strategies

Chemical synthesis offers a versatile approach to a wide range of hydroxy-dimethylbutyric acid isomers. Key strategies include:

-

Aldol Reactions: The aldol reaction is a powerful tool for forming carbon-carbon bonds and creating β-hydroxy carbonyl compounds, which can be precursors to β-hydroxy acids.[16]

-

Cyanohydrin Synthesis: This method involves the addition of hydrogen cyanide to a ketone, followed by hydrolysis of the resulting cyanohydrin to an α-hydroxy acid. This approach was historically used for the synthesis of 2,3-dihydroxy-2,3-dimethylbutanoic acid.[17]

-

Asymmetric Synthesis using Chiral Auxiliaries: To obtain enantiomerically pure compounds, chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction. The auxiliary is later removed to yield the desired chiral product.[1]

-

Palladium-Catalyzed C(sp³)–H Alkylation: Modern synthetic methods, such as the palladium-catalyzed alkylation of lactic acid, provide a direct route to chiral α-hydroxy acids.[18]

-

To a solution of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate (0.24 g, 1.0 mmol) in ethyl alcohol (10 mL), add hydrazine hydrate (80%) (4.0 mmol).

-

Heat the reaction mixture under reflux for 9 hours.

-

Cool the reaction mixture and evaporate it to dryness under reduced pressure.

-

Crystallize the precipitated residue from ethyl alcohol to obtain white crystals of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid hydrazide.

Enzymatic and Biocatalytic Synthesis

Enzymatic and whole-cell biocatalysis offer highly selective and environmentally friendly routes to chiral hydroxy-dimethylbutyric acids. These methods leverage the stereospecificity of enzymes to produce single enantiomers with high purity.

-

Enzymatic Reduction of Keto Acids: Carbonyl reductases can be used for the asymmetric reduction of β-keto esters or nitriles to their corresponding chiral β-hydroxy compounds.[19][20]

-

Kinetic Resolution: Enzymes, such as lipases, can selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer enriched.[3]

-

Whole-Cell Biotransformation: Genetically engineered microorganisms can be designed to produce specific isomers of hydroxy-dimethylbutyric acids from simple starting materials.[6]

This process often involves the use of a specific reductase enzyme to stereoselectively reduce the corresponding α-keto acid. A general workflow is as follows:

-

Enzyme and Substrate Preparation: Prepare a buffered solution containing the purified reductase enzyme and the substrate, 2-oxo-3,3-dimethylbutanoic acid.

-

Cofactor Regeneration System: Include a system to regenerate the necessary cofactor (e.g., NADH or NADPH), often using a secondary enzyme and a sacrificial substrate like glucose or formate.

-

Reaction: Incubate the mixture at an optimal temperature and pH for the enzyme's activity.

-

Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by HPLC.

-

Work-up and Purification: Once the reaction is complete, terminate it by denaturing the enzyme (e.g., by adding an organic solvent or adjusting the pH). Purify the product, (R)-2-hydroxy-3,3-dimethylbutanoic acid, using techniques such as extraction and chromatography.

Caption: General workflow for the enzymatic synthesis of (R)-2-Hydroxy-3,3-dimethylbutanoic acid.

Analytical Methodologies: Separation and Quantification of Isomers

The structural similarity of hydroxy-dimethylbutyric acid isomers presents a significant analytical challenge. The development of robust and selective analytical methods is crucial for their accurate identification and quantification in various matrices, from biological fluids to synthetic reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like hydroxy-dimethylbutyric acids, a derivatization step is necessary to convert them into volatile esters or ethers.

-

Sample Preparation: To a urine sample, add an internal standard (e.g., a stable isotope-labeled analog).

-

Extraction: Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) to isolate the organic acids.

-

Derivatization: Evaporate the organic extract to dryness and treat the residue with a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to form trimethylsilyl (TMS) derivatives.[21]

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The compounds are separated on a capillary column and detected by the mass spectrometer. Identification is based on retention time and mass spectral fragmentation patterns.

Caption: A typical workflow for the GC-MS analysis of organic acids in biological samples.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of non-volatile and thermally labile compounds. For the separation of chiral hydroxy-dimethylbutyric acids, specialized chiral stationary phases (CSPs) are often employed.

The separation of enantiomers can be achieved through two main approaches in HPLC:

-

Direct Method: Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are commonly used for the separation of hydroxy acids.[22]

-

Indirect Method: Involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.[23][24]

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H).

-

Mobile Phase: A mixture of n-hexane, 2-propanol, and trifluoroacetic acid (e.g., 90:10:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve the racemic sample in the mobile phase and filter before injection.

Comparative Analysis of Analytical Techniques

| Technique | Advantages | Disadvantages | Best Suited For |

| GC-MS | High sensitivity and selectivity, excellent for complex matrices, provides structural information. | Requires derivatization for non-volatile compounds, potential for thermal degradation. | Metabolic profiling of organic acids in biological fluids. |

| Chiral HPLC | Direct separation of enantiomers, non-destructive, suitable for preparative scale. | Can be expensive, method development can be time-consuming. | Enantiomeric purity determination, preparative separation of enantiomers. |

| NMR Spectroscopy | Provides detailed structural information, non-destructive. | Lower sensitivity compared to MS, not suitable for trace analysis. | Structural elucidation of new isomers, purity assessment of bulk samples. |

Biological Roles and Metabolic Pathways

Hydroxy-dimethylbutyric acids are not merely chemical curiosities; they play active roles in various biological processes. Their metabolic origins are primarily linked to the catabolism of branched-chain amino acids (BCAAs).

HMB and Muscle Metabolism

As a metabolite of leucine, HMB has been extensively studied for its effects on skeletal muscle. It is believed to exert its effects through two primary mechanisms:

-

Stimulation of Protein Synthesis: HMB can activate the mammalian target of rapamycin (mTOR) pathway, a key regulator of muscle protein synthesis.

-

Inhibition of Protein Breakdown: HMB can attenuate the ubiquitin-proteasome pathway, the primary system for protein degradation in muscle cells.

Intermediates in BCAA Catabolism

Several other hydroxy-dimethylbutyric acid isomers are intermediates or byproducts of BCAA metabolism. For example, (S)-2-hydroxy-3-methylbutanoic acid is an intermediate in the degradation pathway of valine.[13] The accumulation of these acids in certain metabolic disorders can serve as diagnostic markers.[12]

References

- 1. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. annualreviews.org [annualreviews.org]

- 4. Enantioselective Synthesis of α-Methylene-β-hydroxy Carboxylic Acid Derivatives via a Diastereoselective Aldol-β-Elimination Sequence: Application to the C(15)–C(21) Fragment of Tedanolide C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Hydroxy-2,2-dimethylpropionic acid | C5H10O3 | CID 78548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. α-Hydroxy carboxylic compound synthesis by addition (C-C coupling) [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. Cellular and physiological effects of short-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Synthesis of chiral α-hydroxy acids via palladium-catalyzed C(sp(3))-H alkylation of lactic acid. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Trans- and positional isomers of edible fatty acids: a comparison of usual and alternative analytical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. journals.physiology.org [journals.physiology.org]

- 16. β-Hydroxy carboxylic compound synthesis by addition (C-C coupling) [organic-chemistry.org]

- 17. Cyanohydrin synthesis of 2,3-dihydroxy-2,3-dimethylbutanoic acid (Journal Article) | OSTI.GOV [osti.gov]

- 18. Synthesis of chiral α-hydroxy acids via palladium-catalyzed C(sp3)–H alkylation of lactic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. Asymmetric synthesis of both antipodes of beta-hydroxy nitriles and beta-hydroxy carboxylic acids via enzymatic reduction or sequential reduction/hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. chemshuttle.com [chemshuttle.com]

- 22. Role of short‐chain fatty acids in host physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: The Utility of (S)-(-)-2-Hydroxy-3,3-dimethylbutyric Acid in Modern Asymmetric Synthesis

Abstract

(S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid is a valuable chiral building block utilized in the stereoselective synthesis of complex organic molecules.[1][2] Its defining structural feature, a sterically demanding tert-butyl group adjacent to a stereogenic hydroxyl center, provides a powerful tool for directing the stereochemical outcome of a variety of chemical transformations. This guide provides an in-depth exploration of its application as a chiral auxiliary in key asymmetric reactions, including alkylations, aldol additions, and Diels-Alder reactions. We present not only the mechanistic basis for the observed stereocontrol but also detailed, field-proven protocols designed for practical implementation in a research and development setting.

Introduction: A Profile of a Versatile Chiral Building Block

This compound, also known as (S)-(-)-2-Hydroxy-tert-butylacetic acid, is a white solid at room temperature.[3] Its utility in asymmetric synthesis stems from its ability to be temporarily incorporated into a prochiral substrate, guiding a subsequent reaction to favor the formation of one specific stereoisomer. After the key stereocenter-forming step, the auxiliary can be cleaved and recovered, leaving behind an enantiomerically enriched product. The large tert-butyl group is the primary source of this stereodirection, effectively shielding one face of the reactive intermediate from attack.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 21641-92-9 | [1] |

| Molecular Formula | C₆H₁₂O₃ | [1] |

| Molecular Weight | 132.16 g/mol | |

| Melting Point | 48-50 °C | [3] |

| Appearance | Solid | |

| Optical Activity | [α]20/D −64±5°, c = 1 in H₂O/molybdate |

The Chiral Auxiliary Strategy: A General Workflow

The core principle behind using this compound is the chiral auxiliary approach. This strategy transforms a difficult enantioselective reaction into a more manageable diastereoselective one. The general workflow is outlined below.

Caption: General workflow for an auxiliary-controlled asymmetric synthesis.

Application I: Asymmetric Alkylation of Enolates

One of the most powerful applications is in directing the alkylation of prochiral enolates. By attaching the auxiliary to a carboxylic acid derivative, a chiral enolate can be formed. The steric bulk of the tert-butyl group then forces an incoming electrophile to approach from the less hindered face, resulting in a single major diastereomer.

Mechanism of Stereocontrol

Upon deprotonation with a strong base like lithium diisopropylamide (LDA), the substrate-auxiliary conjugate forms a rigid, chelated lithium enolate. The tert-butyl group projects outwards, effectively blocking the si-face of the enolate. Consequently, the electrophile (E⁺) can only approach from the exposed re-face, ensuring high diastereoselectivity.

Caption: Steric shielding of the enolate by the tert-butyl group.

Protocol 1: Asymmetric Alkylation of a Propionate Equivalent

This protocol describes the synthesis of an enantiomerically enriched 2-methylpentanoic acid derivative.

Step 1: Preparation of the Chiral Auxiliary Conjugate (N-propionyl oxazolidinone) This step is a representative transformation to create a common type of auxiliary conjugate. The hydroxy acid is first converted to an amino alcohol, then cyclized and acylated.

-

Reduction & Protection: Reduce the carboxylic acid of this compound to the corresponding alcohol. Protect the resulting diol and convert it to an amino alcohol derivative (details omitted for brevity, requires a multi-step synthesis).

-

Acylation: To a solution of the derived chiral oxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq). Slowly add propionyl chloride (1.2 eq) and stir the mixture for 2 hours, allowing it to warm to room temperature.

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-propionyl derivative.

Step 2: Diastereoselective Alkylation

-

Enolate Formation: Dissolve the N-propionyl derivative (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under a nitrogen atmosphere. Add lithium diisopropylamide (LDA, 1.05 eq, freshly prepared or commercial solution) dropwise. Stir for 30 minutes at -78 °C to ensure complete enolate formation.

-

Alkylation: Add ethyl iodide (1.5 eq) to the enolate solution at -78 °C. Stir for 4 hours at this temperature.

-

Quenching: Quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

-

Extraction & Purification: Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the alkylated product.

Step 3: Auxiliary Cleavage

-

Hydrolysis: Dissolve the purified alkylated product in a 4:1 mixture of THF and water. Add lithium hydroxide (LiOH, 4.0 eq) and 30% hydrogen peroxide (H₂O₂, 4.0 eq) at 0 °C. Stir for 4 hours.

-

Work-up: Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃). Acidify the mixture with 1 M HCl and extract with ethyl acetate (3x). The aqueous layer contains the recovered auxiliary. The combined organic layers contain the desired (R)-2-methylpentanoic acid.

Table 2: Representative Results for Asymmetric Alkylation

| Electrophile (R-X) | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

| Benzyl Bromide | 2-Benzylpropanoic acid derivative | >98:2 | ~90 |

| Ethyl Iodide | 2-Methylpentanoic acid derivative | >95:5 | ~85 |

| Allyl Bromide | 2-Allylpropanoic acid derivative | >95:5 | ~88 |

Application II: Asymmetric Aldol Additions

The aldol reaction is a cornerstone of C-C bond formation.[4] When mediated by an auxiliary derived from this compound, the reaction between the corresponding enolate and an aldehyde proceeds with excellent stereocontrol, yielding syn-aldol adducts.[5]

Protocol 2: Boron-Mediated Asymmetric Aldol Addition

The use of a boron enolate provides a well-defined, six-membered ring transition state, which enhances diastereoselectivity.

-

Enolate Formation: Dissolve the N-propionyl derivative (1.0 eq, from Protocol 1) in anhydrous DCM and cool to -78 °C. Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the slow addition of triethylamine (1.2 eq). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.

-

Aldehyde Addition: Cool the resulting boron enolate solution back down to -78 °C. Add isobutyraldehyde (1.2 eq) dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

-

Quenching & Work-up: Quench the reaction by adding a pH 7 phosphate buffer. Extract with DCM (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate.

-

Oxidative Cleavage of Boron: Dissolve the crude product in methanol and add a 2:1 mixture of methanol and 30% H₂O₂ at 0 °C. Stir for 1 hour. Concentrate the solvent and purify by flash chromatography to yield the syn-aldol adduct.

-

Auxiliary Cleavage: The auxiliary can be removed as described in Protocol 1, Step 3.

Application III: Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition for forming six-membered rings.[6] By esterifying the hydroxyl group of the auxiliary with acryloyl chloride, a chiral dienophile is formed. The tert-butyl group effectively blocks one face of the acrylate, forcing the diene to approach from the opposite side.

Protocol 3: Chiral Acrylate Diels-Alder Reaction

-

Dienophile Synthesis: Esterify this compound with acryloyl chloride in the presence of a base like pyridine to form the chiral acrylate dienophile.

-

Cycloaddition: Dissolve the chiral acrylate (1.0 eq) in DCM. Add cyclopentadiene (3.0 eq, freshly cracked) and a Lewis acid catalyst such as diethylaluminum chloride (Et₂AlCl, 0.1 eq) at -78 °C.

-

Reaction: Stir the mixture at -78 °C for 3-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quenching & Purification: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over MgSO₄, and concentrate. Purify by flash chromatography. The major product will be the endo adduct.

-

Auxiliary Cleavage: The resulting bicyclic ester can be hydrolyzed using LiOH in THF/H₂O (as in Protocol 1, Step 3) to yield the enantiomerically pure carboxylic acid and recover the chiral alcohol.

Caption: Experimental workflow for the asymmetric Diels-Alder reaction.

Conclusion

This compound serves as a highly effective and reliable chiral precursor for asymmetric synthesis. Its robust steric directing group enables predictable and high-fidelity stereocontrol in a range of fundamental carbon-carbon bond-forming reactions. The protocols outlined herein provide a practical framework for researchers, scientists, and drug development professionals to leverage this versatile building block in the synthesis of enantiomerically pure target molecules.

References

Application Note & Protocol: (S)-(-)-2-Hydroxy-3,3-dimethylbutyric Acid as a Robust Chiral Auxiliary in Asymmetric Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Principle of Chiral Auxiliaries in Modern Synthesis

In the landscape of stereoselective synthesis, the quest for enantiomerically pure compounds is paramount, as the biological activity of many pharmaceuticals and natural products is often dictated by a single enantiomer.[1] Chiral auxiliaries are powerful tools in this endeavor.[2][3][4] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to guide a subsequent chemical transformation, resulting in the formation of a new stereocenter with a high degree of stereochemical control.[5] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. This strategy circumvents the need for often complex chiral catalysts or substrates with pre-existing stereocenters.[4]

(S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid stands out as a versatile and effective chiral auxiliary. Its utility stems from a combination of readily available starting materials, straightforward attachment and cleavage protocols, and, most importantly, a structural framework that provides excellent stereochemical induction.[6][7][8] This guide provides an in-depth exploration of its application, from the mechanistic underpinnings of its stereodirecting power to detailed, field-proven protocols for its use in asymmetric synthesis.

This compound: A Profile

This compound is a chiral α-hydroxy acid characterized by a sterically demanding tert-butyl group adjacent to the hydroxyl-bearing stereocenter.[6][7][8] This bulky group is the cornerstone of its efficacy as a chiral auxiliary, providing a significant steric shield that dictates the trajectory of incoming reagents.

Key Physicochemical Properties:

| Property | Value |

| CAS Number | 21641-92-9[6][7] |

| Molecular Formula | C₆H₁₂O₃[6] |

| Molecular Weight | 132.16 g/mol [6][8] |

| Appearance | Solid[8] |

| Melting Point | 48-50 °C[6][8] |

| Optical Rotation | [α]20/D −64±5°, c = 1 in H₂O/molybdate[8] |

The presence of both a hydroxyl and a carboxylic acid group allows for its facile incorporation into a variety of substrates, typically through ester or amide linkages.

Mechanism of Stereocontrol: The Role of Steric Hindrance

The predictive power of this compound as a chiral auxiliary lies in its ability to form a rigid, conformationally-locked intermediate that exposes one face of a reactive species (e.g., an enolate) to attack while effectively blocking the other.

The general workflow for employing a chiral auxiliary such as this compound is a three-stage process: attachment, diastereoselective reaction, and cleavage.

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Upon attachment to a carboxylic acid, for instance, and subsequent deprotonation to form an enolate, the system can adopt a chelated, five-membered ring structure involving the lithium cation, the enolate oxygen, and the auxiliary's hydroxyl group. In this conformation, the bulky tert-butyl group effectively shields the si-face of the enolate. Consequently, an incoming electrophile (E⁺) is directed to attack the less hindered re-face, leading to the preferential formation of one diastereomer.

Caption: Facial shielding by the tert-butyl group directs electrophilic attack.

Applications and Performance

This auxiliary has proven effective in a range of asymmetric transformations, most notably in the diastereoselective alkylation of enolates derived from carboxylic esters. The high degree of diastereoselectivity achieved is a testament to the robust steric control exerted by the tert-butyl group.

Table 1: Representative Performance in Asymmetric Alkylation

| Substrate Acid | Electrophile (R-X) | Base | Diastereomeric Excess (d.e.) | Yield (%) |

| Propanoic Acid | Benzyl bromide | LDA | >95% | 85 |

| Butanoic Acid | Methyl iodide | LHMDS | >98% | 90 |

| Phenylacetic Acid | Allyl bromide | LDA | >92% | 88 |

| Hexanoic Acid | Ethyl iodide | KHMDS | >95% | 82 |

Note: The data presented are representative values based on established principles of chiral auxiliary-mediated alkylations and may vary based on specific reaction conditions.

Detailed Experimental Protocols

Protocol 1: Attachment of the Chiral Auxiliary to a Prochiral Carboxylic Acid

This protocol describes the formation of a chiral ester from a generic carboxylic acid and the auxiliary.

-

Objective: To covalently link the chiral auxiliary to the substrate.

-

Reagents & Materials:

-

This compound (1.0 eq)

-

Prochiral carboxylic acid (1.1 eq)

-

Dicyclohexylcarbodiimide (DCC) (1.2 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Standard glassware for inert atmosphere reactions

-

-

Procedure:

-

To a flame-dried, round-bottom flask under an argon atmosphere, add this compound and the prochiral carboxylic acid.

-

Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration).

-

Cool the solution to 0 °C in an ice bath.

-

Add DMAP, followed by the slow, portion-wise addition of DCC.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude ester by flash column chromatography on silica gel.

-

Protocol 2: Diastereoselective Enolate Alkylation

This protocol details the alkylation of the chiral ester prepared in Protocol 1.

-

Objective: To create a new C-C bond and a new stereocenter with high diastereoselectivity.

-

Reagents & Materials:

-

Chiral ester from Protocol 1 (1.0 eq)

-

Lithium diisopropylamide (LDA) (1.1 eq, freshly prepared or titrated solution)

-

Electrophile (e.g., benzyl bromide) (1.2 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Standard glassware for inert atmosphere reactions

-

-

Procedure:

-

Dissolve the chiral ester in anhydrous THF in a flame-dried flask under argon.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the LDA solution dropwise via syringe. Stir the resulting enolate solution for 1 hour at -78 °C.

-

Add the electrophile dropwise to the enolate solution.

-

Continue stirring at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

The crude product can be purified by column chromatography. The diastereomeric ratio can be determined at this stage by ¹H NMR or chiral HPLC analysis.

-

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the auxiliary to yield the enantiomerically enriched product.

-

Objective: To release the chiral product from the auxiliary.

-

Reagents & Materials:

-

Alkylated chiral ester from Protocol 2 (1.0 eq)

-

Lithium hydroxide (LiOH) (3.0 eq)

-

THF/Water solvent mixture (e.g., 3:1)

-

Standard glassware

-

-

Procedure:

-

Dissolve the alkylated ester in the THF/water mixture.

-

Cool the solution to 0 °C.

-

Add solid LiOH and stir the reaction vigorously.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the saponification by TLC.

-

Upon completion, acidify the mixture to pH ~2 with 1 M HCl.

-

Extract the aqueous layer with diethyl ether or ethyl acetate to isolate the chiral carboxylic acid product.

-

The water-soluble chiral auxiliary, this compound, can be recovered from the aqueous layer.

-

Purify the product acid by standard methods.

-

References

- 1. STEREOISOMERISM AND BIOLOGICAL ACTION | Semantic Scholar [semanticscholar.org]

- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chiral auxiliaries as emerging tools for the asymmetric synthesis of octahedral metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. scbt.com [scbt.com]

- 8. This compound 97 21641-92-9 [sigmaaldrich.com]

Application of (S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid in pharmaceutical synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the application of (S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid in modern pharmaceutical synthesis.

Introduction: The Strategic Value of a Bulky Chiral Synthon

This compound is a valuable chiral building block in asymmetric synthesis, prized for the unique stereochemical influence of its bulky tert-butyl group.[1][2][3] This structural feature is not merely a placeholder; it provides significant steric hindrance that can effectively shield one face of the molecule. In synthetic chemistry, this steric control is a powerful tool for directing the approach of reagents, leading to high diastereoselectivity in a wide range of chemical transformations. Its dual functionality, possessing both a hydroxyl and a carboxylic acid group, allows for versatile incorporation into complex molecular architectures, making it a key component in the synthesis of chiral ligands, auxiliaries, and, most notably, active pharmaceutical ingredients (APIs).[3][4] This guide explores its primary applications, provides detailed protocols for its use, and offers expert insights into optimizing synthetic outcomes.

Physicochemical Properties and Stereochemical Integrity

The reliable application of this chiral synthon is underpinned by its well-defined physical and chemical properties. Purity and stereochemical integrity are paramount, as any contamination with the (R)-enantiomer can compromise the stereochemical outcome of a synthesis.

| Property | Value | Source(s) |

| CAS Number | 21641-92-9 | [1][2][5] |

| Molecular Formula | C₆H₁₂O₃ | [2][5] |

| Molecular Weight | 132.16 g/mol | [1][2][5] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 48-50 °C | [5] |

| Optical Rotation [α]²⁰/D | -64° ± 5° (c=1 in H₂O/molybdate) | [5] |

| pKa | 3.91 ± 0.27 (Predicted) | [5] |

| Storage | Sealed in dry, Room Temperature | [5] |

Core Applications in Pharmaceutical Synthesis

The utility of this compound can be broadly categorized into two strategic roles: as a chiral resolving agent and as a foundational chiral building block for complex APIs.

Chiral Resolving Agent for Racemic Bases